(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound “(6Z)-6-({4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE” is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiadiazolo[3,2-a]pyrimidines typically involves the cyclization of appropriate precursors under specific conditions. For this compound, a possible synthetic route could involve the reaction of a phenoxyethoxy-substituted benzaldehyde with a suitable thiadiazole derivative. The reaction conditions might include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The phenyl and pyrimidine rings can be oxidized under strong oxidizing conditions.
Reduction: The imino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxyethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, thiadiazolo[3,2-a]pyrimidines have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar activities, making it a valuable tool for drug discovery and development.
Medicine
Medicinally, this compound could be investigated for its therapeutic potential in treating various diseases. Its ability to interact with biological targets such as enzymes and receptors could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound may find applications in the development of new materials with unique properties, such as polymers, coatings, and electronic devices.
Mechanism of Action
The mechanism of action of thiadiazolo[3,2-a]pyrimidines typically involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Thiadiazole derivatives: Known for their antimicrobial and anticancer activities.
Pyrimidine derivatives: Widely studied for their role in DNA synthesis and as enzyme inhibitors.
Phenoxyethoxy compounds: Investigated for their potential as herbicides and pharmaceuticals.
Uniqueness
The uniqueness of the compound lies in its combination of structural features, which may confer distinct biological activities and chemical reactivity. Its specific substitution pattern and functional groups make it a versatile molecule for various applications.
Properties
Molecular Formula |
C26H28N4O3S |
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Molecular Weight |
476.6 g/mol |
IUPAC Name |
(6Z)-6-[[4-[2-(3,4-dimethylphenoxy)ethoxy]phenyl]methylidene]-5-imino-2-(2-methylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C26H28N4O3S/c1-16(2)13-23-29-30-24(27)22(25(31)28-26(30)34-23)15-19-6-9-20(10-7-19)32-11-12-33-21-8-5-17(3)18(4)14-21/h5-10,14-16,27H,11-13H2,1-4H3/b22-15-,27-24? |
InChI Key |
NJMDBLMSTNWQDA-ZKNSXIRRSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCCOC2=CC=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)CC(C)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOC2=CC=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)CC(C)C)C |
Origin of Product |
United States |
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